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For Immediate Release

[City, State] – December 8, 2025 – In the landscape of neurological research, the selective

modulation of AMPA receptors (AMPARs) associated with transmembrane AMPA receptor

regulatory proteins (TARPs) has emerged as a promising therapeutic strategy. Specifically,

targeting TARP-γ8, which is predominantly expressed in the forebrain, offers the potential for

treating conditions like epilepsy with greater precision and fewer side effects than non-selective

AMPAR antagonists. This guide provides a detailed head-to-head comparison of two leading

investigational compounds in this class: LY3130481 (also known as CERC-611) and JNJ-

55511118.

This document is intended for researchers, scientists, and drug development professionals,

offering a comprehensive overview of the available preclinical data, experimental protocols,

and underlying mechanisms of action for these two molecules.

Mechanism of Action: Targeting the TARP-γ8/AMPA
Receptor Complex
Both LY3130481 and JNJ-55511118 are negative allosteric modulators (NAMs) that selectively

target AMPA receptors associated with the TARP-γ8 auxiliary subunit.[1] TARP-γ8 is highly

expressed in brain regions implicated in seizure generation, such as the hippocampus.[1][2] By

selectively inhibiting TARP-γ8-containing AMPA receptors, these compounds aim to reduce

neuronal hyperexcitability, the hallmark of epilepsy, while sparing AMPA receptors in other brain
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regions, like the cerebellum, where TARP-γ2 is more prevalent. This regional selectivity is

hypothesized to reduce motor side effects, such as ataxia and dizziness, commonly associated

with broad-spectrum AMPA receptor antagonists.[2][3]

The binding site for these compounds is located at the interface between the TARP-γ8 subunit

and the pore-forming GluA subunit of the AMPA receptor.[4] By binding to this site, LY3130481
and JNJ-55511118 disrupt the interaction between TARP-γ8 and the AMPA receptor, thereby

modulating its function.[5]

Fig. 1: Signaling pathway of TARP-γ8 associated AMPA receptors and inhibition by LY3130481
and JNJ-55511118.

Quantitative Data Presentation
The following tables summarize the available quantitative data for LY3130481 and JNJ-

55511118, compiled from various preclinical studies. It is important to note that direct head-to-

head comparative studies are limited, and thus, variations in experimental conditions should be

considered when interpreting these data.

Table 1: In Vitro Binding Affinity and Potency

Parameter LY3130481 JNJ-55511118

Target
TARP-γ8 associated AMPA

Receptors

TARP-γ8 associated AMPA

Receptors

Binding Affinity (Ki)
Not explicitly reported, but has

nanomolar potency[6]
26 nM[2]

Potency (pIC50) 9.8 (in mice)[7] Not explicitly reported

Table 2: Preclinical Anticonvulsant Efficacy
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Model LY3130481 (ED50)
JNJ-55511118
(ED50)

Species

Pentylenetetrazole

(PTZ)-induced

seizures

Fully protective (dose

not specified)[8]

Active (dose not

specified)[7]
Rat/Mouse

Corneal Kindling
Active (dose not

specified)[8][9]

Active (dose not

specified)[5][7]
Mouse

6 Hz Seizure Model
Active (dose not

specified)[10]

Active (dose not

specified)[5]
Mouse

Amygdala Kindling
Active (dose not

specified)[8][9]

Active (dose not

specified)[7]
Rat/Mouse

Frings Audiogenic

Seizure

Active (dose not

specified)[8][9]
Not reported Mouse

GAERS Absence

Seizures

Active (dose not

specified)[9]
Not reported Rat

Table 3: Pharmacokinetic Profile in Rodents

Parameter LY3130481 JNJ-55511118 Species

Bioavailability Orally bioavailable[10]
Orally bioavailable

and brain penetrant[2]
Mouse/Rat

Receptor Occupancy Not explicitly reported

>80% receptor

occupancy up to 6

hours post 10 mg/kg

oral dose[4]

Mouse

Cmax Not explicitly reported Not explicitly reported Mouse/Rat

Tmax Not explicitly reported
~0.5 hours (for VGB

racemate)[11]
Rat

Half-life (t1/2) Not explicitly reported
2-3 hours (for VGB

racemate)[11]
Rat
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Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and

validation of findings. Below are summaries of the typical protocols used in the preclinical

evaluation of these compounds.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.

Membrane Preparation Binding Assay Data Analysis

Brain Tissue
(e.g., Hippocampus) Homogenization Centrifugation Isolated Cell

Membranes

Incubate Membranes with:
- Radioligand

- Test Compound (LY3130481 or JNJ-55511118)
Rapid Filtration Wash to remove

unbound ligand
Measure radioactivity
of filter-bound ligand Calculate IC50/Ki values
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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